N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine
Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine: is a chemical compound belonging to the class of benzothiazoles, which are heterocyclic aromatic organic compounds. Benzothiazoles and their derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine typically involves the following steps:
Benzothiazole Formation: The starting material, 6-fluorobenzothiazole, is synthesized through the cyclization of 2-amino-6-fluorobenzenethiol with carbon disulfide in the presence of a base.
Glycine Derivatization: The benzothiazole is then reacted with glycine methyl ester in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at different positions of the benzothiazole ring can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxo derivatives of the compound.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: A variety of substituted benzothiazoles with different substituents on the ring.
Scientific Research Applications
Chemistry: N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its antimicrobial and antifungal properties, making it a potential candidate for developing new drugs. Medicine: Research has shown that derivatives of benzothiazoles can exhibit anticancer activities, and this compound is being explored for its potential use in cancer therapy. Industry: In the agrochemical industry, benzothiazole derivatives are used as herbicides, plant desiccants, and defoliants.
Mechanism of Action
The mechanism by which N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact mechanism can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
6-fluorobenzothiazole: A closely related compound without the glycine moiety.
N-methylglycine derivatives: Other glycine derivatives with different substituents.
Uniqueness: N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine is unique due to its specific combination of the benzothiazole core and the glycine moiety, which contributes to its distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
2-[(6-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2S/c1-13(5-9(14)15)10-12-7-3-2-6(11)4-8(7)16-10/h2-4H,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBJWAYSNIBJDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC2=C(S1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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